molecular formula C16H14N2O2 B11466861 4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile

4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile

Cat. No.: B11466861
M. Wt: 266.29 g/mol
InChI Key: CZNDYEUAASPGRY-UHFFFAOYSA-N
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Description

4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile can be achieved through various synthetic routes. One common method involves the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction typically involves the reaction of an amine, an aldehyde, and a boronic acid to form a complex intermediate, which is then cyclized using the Pomeranz–Fritsch–Bobbitt method to yield the desired tetrahydroisoquinoline core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce fully saturated tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-(6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

4-(6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzonitrile

InChI

InChI=1S/C16H14N2O2/c17-9-10-1-3-11(4-2-10)16-13-8-15(20)14(19)7-12(13)5-6-18-16/h1-4,7-8,16,18-20H,5-6H2

InChI Key

CZNDYEUAASPGRY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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